4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine is a heterocyclic compound that features a unique fusion of oxazole and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine typically involves the cyclization of precursor molecules under specific conditions. One common method involves the cyclization of 4,5-dichloromethylimidazole with urea derivatives . This reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce diazepine derivatives.
Scientific Research Applications
4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Diazepine: A seven-membered ring containing two nitrogen atoms.
Uniqueness
4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine is unique due to its fused ring structure, which combines the properties of both oxazole and diazepine. This fusion results in unique chemical and biological properties that are not observed in the individual components.
Properties
CAS No. |
478919-86-7 |
---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5-oxa-3,8,10-triazatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene |
InChI |
InChI=1S/C7H5N3O/c1-5-7-6(11-4-9-7)2-10(1)3-8-5/h2-4H,1H2 |
InChI Key |
MTDWSQWDDAVUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CN1C=N2)OC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.